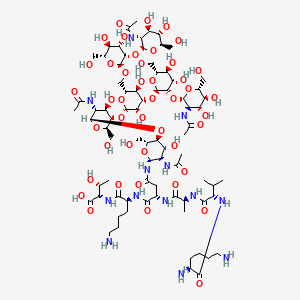

Agalactoglyco peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C78H135N13O44 |

|---|---|

Molecular Weight |

1959.0 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C78H135N13O44/c1-25(2)43(90-67(117)32(81)13-9-11-15-79)70(120)82-26(3)66(116)88-34(69(119)87-33(14-10-12-16-80)68(118)91-44(27(4)98)72(121)122)17-42(103)89-71-45(83-28(5)99)56(111)61(39(22-96)124-71)131-75-48(86-31(8)102)57(112)62(40(23-97)129-75)132-76-60(115)63(133-78-65(59(114)52(107)38(21-95)128-78)135-74-47(85-30(7)101)55(110)50(105)36(19-93)126-74)53(108)41(130-76)24-123-77-64(58(113)51(106)37(20-94)127-77)134-73-46(84-29(6)100)54(109)49(104)35(18-92)125-73/h25-27,32-41,43-65,71,73-78,92-98,104-115H,9-24,79-81H2,1-8H3,(H,82,120)(H,83,99)(H,84,100)(H,85,101)(H,86,102)(H,87,119)(H,88,116)(H,89,103)(H,90,117)(H,91,118)(H,121,122)/t26-,27+,32-,33-,34-,35+,36+,37+,38+,39+,40+,41+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61+,62+,63-,64-,65-,71+,73-,74-,75-,76-,77-,78+/m0/s1 |

InChI Key |

FFRUIKXLQAISDE-XOFYCFNFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of Agalactosyl IgG: A Technical Guide for Researchers

December 5, 2025

Abstract

Immunoglobulin G (IgG) is a critical component of the humoral immune system, and its effector functions are profoundly influenced by the structure of the N-glycan attached to the Fc region. A key modification in this context is the absence of terminal galactose residues, leading to the formation of agalactosyl IgG (G0 IgG). Elevated levels of G0 IgG have been consistently observed in various autoimmune diseases and cancers, suggesting a significant role in their pathophysiology. This technical guide provides an in-depth exploration of the biological significance of agalactosyl IgG, tailored for researchers, scientists, and drug development professionals. It covers the structural and functional consequences of agalactosyl IgG, its role in disease, and detailed methodologies for its analysis.

Introduction: The Structure and Heterogeneity of IgG Glycosylation

Immunoglobulin G (IgG) is a glycoprotein (B1211001) with a conserved N-linked glycosylation site at asparagine 297 (Asn297) in the CH2 domain of the Fc region.[1] The N-glycan at this site is a complex biantennary oligosaccharide that is crucial for the structural integrity and effector functions of the antibody.[2] The composition of this glycan is heterogeneous, with variations in the presence of terminal galactose, sialic acid, core fucose, and bisecting N-acetylglucosamine (GlcNAc) residues.[2] Based on the number of terminal galactose residues, IgG can be classified into three main glycoforms: digalactosyl (G2), monogalactosyl (G1), and agalactosyl (G0).[2]

The Pro-Inflammatory Nature of Agalactosyl IgG

A growing body of evidence indicates that agalactosyl IgG possesses pro-inflammatory properties. The absence of terminal galactose exposes the underlying N-acetylglucosamine (GlcNAc) residues, which alters the conformation of the Fc region and its interactions with various components of the immune system.

Interaction with Fcγ Receptors (FcγRs)

Agalactosyl IgG exhibits altered binding to Fcγ receptors (FcγRs), which are expressed on the surface of various immune cells and play a crucial role in initiating inflammatory responses. While some studies have reported decreased affinity of G0 IgG for FcγRIIIa, others suggest that the overall impact on FcγR-mediated signaling is an enhancement of pro-inflammatory pathways.[3] This can lead to increased antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis.

Complement Activation

The role of agalactosyl IgG in complement activation is complex. Some studies suggest that G0 IgG can activate the classical complement pathway, contributing to inflammation.[4] It has also been proposed that the exposed mannose residues on agalactosyl IgG can be recognized by mannose-binding lectin (MBL), potentially activating the lectin pathway of the complement system.[2] However, other research indicates that the in vivo activity of agalactosyl IgG is primarily dependent on cellular Fc receptors rather than MBL-mediated complement activation.[5]

Agalactosyl IgG in Disease

The prevalence of agalactosyl IgG is significantly altered in several pathological conditions, making it a potential biomarker and therapeutic target.

Autoimmune Diseases

A strong association exists between elevated levels of agalactosyl IgG and autoimmune diseases, particularly rheumatoid arthritis (RA).[6][7] In RA patients, the percentage of G0 IgG is significantly increased compared to healthy individuals and correlates with disease activity.[7] Increased levels of agalactosyl IgG have also been reported in other autoimmune conditions such as systemic lupus erythematosus (SLE) and myasthenia gravis.[6]

Cancer

Recent studies have highlighted the role of agalactosyl IgG in cancer.[8] Increased levels of G0 IgG have been observed in various malignancies and may contribute to tumor progression and metastasis.[8][9] The "Gal-ratio," which represents the ratio of agalactosyl to galactosylated IgG, has been proposed as a potential pan-cancer biomarker.[9]

Quantitative Data on Agalactosyl IgG in Health and Disease

The following tables summarize quantitative data on the levels of agalactosyl IgG in different cohorts.

| Condition | Cohort Size | Method of Analysis | Key Findings | Reference |

| Rheumatoid Arthritis | 232 RA patients, 232 healthy controls | In-gel digest assay of whole serum | sG0/G1 ratio was significantly higher in RA patients (mean ± SD: 1.36 ± 0.43) compared to healthy controls (1.01 ± 0.23) (P < 0.0001).[7] | [7] |

| Ovarian Cancer | 58 patients with elevated CA-125 | Relative intensities of IgG N-glycans | The ratio of G0/(G1+G2*2) was significantly higher in the malignant group (0.74) compared to the benign group (0.34) (p<0.0001).[10] | [10] |

| Multiple Cancer Types | 4,685 cancer patients, 747 healthy controls | IgG N-glycan profiling | The Gal-ratio (G0/(G1 + G2 × 2)) was significantly higher in cancer patients (median 0.6373) than in healthy controls (median 0.3651) (P < 0.0001).[9] | [9] |

| Head and Neck Cancer | 11 HNC patients, 3 healthy controls | ELISA | Anti-α-Gal IgG titers were significantly elevated in both untreated and treated cancer-diagnosed groups compared to the non-cancer diagnosed group across all serum dilutions.[11] | [11] |

Experimental Protocols

This section provides detailed methodologies for the analysis of agalactosyl IgG.

Quantification of Agalactosyl IgG by Ultra-Performance Liquid Chromatography (UPLC)

This protocol describes the high-throughput analysis of IgG N-glycans.[12]

-

Sample Preparation and Denaturation:

-

Transfer 50–200 μg of purified IgG samples to a 96-well collection plate.

-

Adjust the total volume of each sample to 10 μL.

-

Add 30 μL of 1.33% SDS (for lyophilized samples) or 20 μL of 2% SDS (for dissolved samples) to each well to denature the IgG. Mix thoroughly.

-

-

Enzymatic Release of N-glycans:

-

Prepare a PNGase F solution by combining the appropriate volume of PNGase F with 5× PBS.

-

Add the PNGase F solution to each well and mix by pipetting.

-

Seal the plate and incubate overnight at 37°C.

-

-

Fluorescent Labeling and Cleanup:

-

Prepare a 2-aminobenzamide (B116534) (2-AB) labeling solution.

-

Add the 2-AB solution to each well and mix.

-

Seal the plate and incubate at a specified temperature and duration for efficient labeling.

-

Clean up the labeled N-glycans using a HILIC-SPE 96-well filter plate and a vacuum manifold.

-

-

UPLC-FLR Analysis:

-

Set the sample manager temperature to 10°C and the column temperature to 60°C.

-

Equilibrate the UPLC system to the starting conditions (0.4 mL/min flow rate, 25% solvent A, 75% solvent B).

-

Inject the diluted samples and a dextran (B179266) ladder standard.

-

Separate the labeled N-glycans using a linear gradient.

-

Detect the N-glycan fluorescence at excitation and emission wavelengths of 330 nm and 420 nm, respectively.[13]

-

Lectin Blotting for Detection of Agalactosyl IgG

This method utilizes the specificity of lectins to detect terminal sugar residues.[2][14]

-

SDS-PAGE and Protein Transfer:

-

Resolve IgG samples on an 8% polyacrylamide gel under reducing conditions.

-

Transfer the proteins to a PVDF membrane.

-

-

Blocking and Lectin Incubation:

-

Block the membrane with a suitable blocking reagent (e.g., 3% BSA in TBST) for 1 hour at room temperature.[14]

-

Incubate the membrane with a biotinylated lectin specific for terminal N-acetylglucosamine (e.g., Bandeiraea simplicifolia lectin II) or galactose (e.g., Ricinus communis agglutinin I) at a concentration of 1-4 μg/mL in the blocking solution for 1-2 hours at room temperature.[2][14]

-

-

Detection:

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification of Agalactosyl IgG

This ELISA protocol is adapted for measuring IgG galactosylation.[1]

-

Plate Coating:

-

Coat a 96-well microtiter plate with 2.5 μg/ml protein G in carbonate buffer (pH 9.6) overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block with PBS containing 0.5% BSA.

-

-

Sample Incubation:

-

Reduce IgG samples with 2-mercaptoethanol (B42355) and dilute to a final concentration of 0.5 μg/ml in 0.1 M sodium acetate (B1210297) (pH 5.0).

-

Incubate the reduced IgG samples in triplicate wells for 2 hours at 37°C.

-

-

Lectin Incubation:

-

Wash the plate and incubate with biotinylated Ricinus communis agglutinin I (RCA120) to detect terminal galactose.

-

-

Detection:

-

Wash the plate and incubate with peroxidase-conjugated streptavidin.

-

Develop the signal with a TMB substrate and stop the reaction with 2 M H2SO4.

-

Measure the absorbance at 450 nm.

-

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and workflows provide a clearer understanding of the biological context of agalactosyl IgG.

References

- 1. Galactosylation of serum IgG and autoantibodies in murine models of autoimmune haemolytic anaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agalactosylated IgG antibodies depend on cellular Fc receptors for in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Concepts of Altered Immunoglobulin G Galactosylation in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complement activation by human IgG antibodies to galactose‐α‐1,3‐galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agalactosylated IgG antibodies depend on cellular Fc receptors for in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agalactosyl IgG and antibody specificity in rheumatoid arthritis, tuberculosis, systemic lupus erythematosus and myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IgG galactosylation aberrancy precedes disease onset, correlates with disease activity and is prevalent in autoantibodies in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IgG galactosylation changes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distribution of IgG galactosylation as a promising biomarker for cancer screening in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of serum IgG galactosylation assists differential diagnosis of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Sociodemographic determinants and assessment of anti-α-Gal IgG titers in head and neck cancer patients [frontiersin.org]

- 12. Protocol for High-Throughput Analysis of the IgG N-Glycome by UPLC-FLR - Creative Proteomics [creative-proteomics.com]

- 13. Immunoglobulin G N-Glycan Analysis by Ultra-Performance Liquid Chromatography [jove.com]

- 14. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]

- 15. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Agalactosyl Peptide Structure and Conformation Analysis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, conformation, and analysis of agalactosyl peptides, with a particular focus on agalactosyl immunoglobulin G (IgG). It details the profound impact of the absence of terminal galactose on peptide conformation and biological function. This document outlines state-of-the-art experimental protocols for the synthesis, purification, and detailed structural characterization of these glycopeptides using mass spectrometry and nuclear magnetic resonance spectroscopy. Quantitative data are presented in structured tables to facilitate comparison and analysis. Furthermore, key biological signaling pathways and experimental workflows are visualized using diagrams to provide a clear understanding of the logical and functional relationships. This guide is intended to be a valuable resource for researchers and professionals involved in glycoprotein (B1211001) research and the development of novel therapeutics.

Introduction to Agalactosyl Peptides

Glycosylation is a critical post-translational modification that significantly influences the structure, stability, and function of proteins[1][2]. Agalactosyl peptides are glycopeptides that lack a terminal galactose residue on their glycan moieties. A prominent and clinically significant example is agalactosyl IgG (designated as G0), an IgG glycoform where the conserved N-glycan at asparagine 297 (Asn-297) in the Fc region lacks terminal galactose[3][4].

The N-glycan at Asn-297 is a complex biantennary structure, and its composition is heterogeneous in vivo due to variations in processing by glycosyltransferases[5]. The absence of galactose exposes the underlying N-acetylglucosamine (GlcNAc) residues[3]. Increased levels of agalactosyl IgG have been strongly correlated with the pathogenesis and severity of autoimmune diseases, most notably rheumatoid arthritis (RA)[5][6][7]. This structural alteration affects the effector functions of the antibody, including its interaction with Fc gamma receptors (FcγRs) and the complement system[3][5]. Understanding the precise structural and conformational changes induced by agalactosylation is therefore crucial for elucidating disease mechanisms and for the development of targeted therapeutics.

Structure and Conformation

The Agalactosyl Moiety

The core N-glycan attached at Asn-297 of IgG consists of a di-N-acetylchitobiose unit linked to a branched mannose structure[5]. In fully galactosylated (G2) forms, both antennae of this biantennary glycan are terminated with galactose[5]. In agalactosyl (G0) forms, both of these terminal galactose residues are absent, exposing the underlying GlcNAc residues[3][5]. The structure Galα1-3Galβ1-4GlcNAc-R is a common epitope in non-primate mammals but is absent in humans, who instead produce antibodies against it[8][9]. The agalactosyl structures discussed in the context of IgG refer to the absence of galactose from the core N-glycan structure.

Influence on Peptide Conformation

The presence and composition of a glycan can dramatically influence the local and global conformation of a peptide backbone. NMR studies have shown that glycosylation can induce ordered structures, such as β-turns, in otherwise flexible peptides[10][11][12]. For instance, specific N-linked glycans are critical in inducing a well-defined type I β-turn in the peptide backbone[11][12].

Conversely, the absence of certain sugar residues, as in agalactosyl peptides, can lead to a more open and extended conformation[2][11]. The glycan moiety can sterically hinder certain conformations and stabilize others through hydrogen bonding and other non-covalent interactions with the peptide backbone[12]. These conformational changes are not trivial; they directly impact the accessibility of binding sites and the overall topology of the glycoprotein, thereby modulating its biological activity[3][6]. The glycan in the Fc region of IgG is known to maintain an "open" conformation of the two CH2 domains, which is essential for binding to FcγRs and the complement component C1q[3][6]. Variations in glycosylation, such as agalactosylation, can alter this spacing and subsequent effector functions.

Experimental Methodologies

The analysis of agalactosyl peptides requires a multi-step approach involving synthesis, purification, and detailed structural characterization.

Synthesis of Glycopeptides

Solid Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides[13][14]. The general workflow for SPPS is outlined below.

Protocol for Solid Phase Peptide Synthesis (SPPS):

-

Resin Selection and First Amino Acid Attachment: The synthesis begins by anchoring the C-terminal amino acid to an insoluble polymer resin[14].

-

Deprotection: The temporary Nα-protecting group (commonly Fmoc) on the attached amino acid is removed using a base, such as 20% piperidine (B6355638) in DMF, to expose the free amine for the next coupling step[15]. The resin is then washed to remove excess reagents[14].

-

Amino Acid Coupling: The next Nα-protected amino acid is activated and coupled to the free amine of the resin-bound peptide. Coupling reagents like HBTU/HOBt are used to facilitate the formation of the peptide bond[15]. Excess reagents are used to drive the reaction to completion[14].

-

Washing: The resin is washed extensively to remove unreacted reagents and byproducts[13].

-

Iteration: The deprotection and coupling steps are repeated for each amino acid in the desired sequence[14].

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically a mixture containing 95% trifluoroacetic acid (TFA)[15].

-

Purification: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC)[13].

Glycopeptide Enrichment and Purification

Glycopeptides are often present in complex mixtures with non-glycosylated peptides, which can suppress their ionization in mass spectrometry[16]. Therefore, an enrichment step is crucial.

Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC):

-

Sample Loading: The peptide mixture is loaded onto a HILIC column in a mobile phase with a high concentration of a non-polar solvent (e.g., acetonitrile)[17].

-

Analyte Retention: Glycopeptides, being more hydrophilic due to their glycan moieties, are retained on the polar stationary phase, while non-glycosylated peptides are washed away[17][18].

-

Elution: The retained glycopeptides are eluted by increasing the polarity of the mobile phase (i.e., increasing the water content)[17].

-

Online Analysis: HILIC can be coupled directly online with electrospray ionization mass spectrometry (ESI-MS) for immediate analysis of the enriched glycopeptides[17].

Structural Analysis by Mass Spectrometry (MS)

MS is a powerful tool for determining the peptide sequence, glycosylation site, and glycan composition[16][19].

Protocol for Glycopeptide Analysis by LC-MS/MS:

-

Sample Introduction: Enriched glycopeptides are separated by liquid chromatography (LC) and introduced into the mass spectrometer via ESI[16].

-

MS1 Scan: An initial full MS scan is performed to determine the mass-to-charge (m/z) ratio of the intact glycopeptide ions.

-

MS/MS Fragmentation: Selected glycopeptide ions are subjected to fragmentation. Different fragmentation methods provide complementary information:

-

Collision-Induced Dissociation (CID): Typically cleaves the labile glycosidic bonds, providing information about the glycan structure through the detection of oxonium ions[17].

-

Electron Transfer Dissociation (ETD): Cleaves the peptide backbone while leaving the glycan intact, which is highly effective for determining the peptide sequence and localizing the glycosylation site[17].

-

-

Data Analysis: Specialized software is used to analyze the MS and MS/MS spectra to identify the peptide sequence and the attached glycan structure[17].

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of glycopeptides in solution[10][19][20].

Protocol for NMR Analysis:

-

Sample Preparation: The purified glycopeptide is dissolved in a suitable solvent (e.g., H₂O/D₂O or DMSO-d₆). Isotope labeling (¹³C, ¹⁵N) of the peptide can be employed to enhance spectral resolution and enable advanced experiments[19][20].

-

1D and 2D NMR Experiments: A suite of NMR experiments is performed:

-

TOCSY (Total Correlation Spectroscopy): Identifies protons within the same spin system (i.e., within a single amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. NOEs between the glycan and peptide protons are particularly informative for defining the relative orientation of the two moieties[10].

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteroatoms (e.g., ¹³C or ¹⁵N), aiding in resonance assignment[20].

-

-

Measurement of Coupling Constants and Chemical Shifts:

-

Structure Calculation: The collected NOE distance restraints, dihedral angle restraints from coupling constants, and other experimental data are used as input for molecular dynamics and structure calculation programs to generate a 3D model of the glycopeptide.

Quantitative Structural and Functional Data

The following tables summarize quantitative data from studies on agalactosyl peptides and related glycoproteins.

Table 1: NMR Spectroscopic Data for Conformational Analysis of Glycopeptides[10][11]

| Parameter | Unglycosylated Peptide | α-linked Glycopeptide | β-linked Glycopeptide | Interpretation |

| ³JNHα Coupling Constant (Thr amide) | 7.0 Hz | 7.5 Hz | 8.7 Hz | Values around 7-8 Hz suggest an extended or random coil conformation, while larger values can indicate more ordered structures like β-turns. The β-linked glycopeptide shows a more ordered structure[10][11]. |

| Amide Proton Temp. Coefficient (ppb/°C) | -7.9 to -9.2 | N/A | N/A | Large negative values suggest the absence of strong, stable intramolecular hydrogen bonds, indicating a flexible or random structure[10]. |

| Key NOEs | Sequential Amide-Amide | Sequential Amide-Amide | Sugar-Peptide Backbone | The presence of NOEs between the sugar and the peptide backbone is a direct indicator of a defined conformation where the glycan is folded back onto the peptide[10]. |

Table 2: Influence of Agalactosylation on Human IgG1 Binding to Fc Receptors [3]

| Fc Receptor | Fold Change in Affinity (Agalactosyl vs. Wild-Type IgG1) |

| FcγRIIB | 0.9 |

| FcγRIII | 1.1 |

| FcγRIV | 1.3 |

| Note: Data derived from a study on murine IgG1, which serves as a model for human IgG. A fold change near 1.0 indicates minimal impact of agalactosylation on binding affinity in this specific study[3]. Other studies suggest that the absence of galactose, by enabling the absence of terminal sialic acid, leads to increased affinity for activating FcγRs[21]. |

Table 3: Monosaccharide Composition Analysis of Arabinogalactan-Proteins (AGPs) in Hyp-GALT Mutants [22]

| Tissue | Genotype | Galactose (mol%) | Arabinose (mol%) | Gal:Ara Ratio |

| Siliques | Wild-Type | 60.2 | 32.1 | ~1.9:1 |

| galt2/5/7/8/9 (quintuple mutant) | 51.5 | 39.8 | ~1.3:1 | |

| Roots | Wild-Type | 58.9 | 34.5 | ~1.7:1 |

| galt2/5/7/8/9 (quintuple mutant) | 48.7 | 42.3 | ~1.1:1 | |

| Note: This table illustrates how mutations in galactosyltransferases (GALTs) lead to a decrease in the galactose content of glycoproteins, analogous to the agalactosyl state. AGPs from all organs showed a general decrease in Gal content in the mutants compared to the wild type[22]. |

Biological Significance and Signaling Pathways

Role in Autoimmunity

Elevated levels of agalactosyl IgG are a hallmark of several autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE)[4][6]. In RA, the decrease in IgG galactosylation correlates with disease activity[5]. While the precise mechanism is complex, it is understood that agalactosyl IgG can contribute to inflammation. In vitro studies have suggested that agalactosyl IgG may activate the complement system through the mannose-binding lectin (MBL) pathway, although in vivo evidence suggests that the primary effects are mediated through Fc receptors[6][21]. Rheumatoid factors, which are autoantibodies prominent in RA, also show preferential binding to agalactosyl IgG[5].

Signaling through Fc Receptors

The interaction of IgG with FcγRs on immune cells is critical for antibody-mediated effector functions[3]. Agalactosylation can modulate these interactions. For example, agalactosyl IgG has been shown to induce fibrogenesis in human hepatic stellate cells via the activating receptor FcγRIIIa[23]. This interaction triggers a downstream signaling cascade involving the tyrosine-protein kinase SYK, leading to cellular activation and the expression of pro-fibrogenic factors[23].

Below is a diagram illustrating a generalized experimental workflow for the analysis of agalactosyl peptides.

References

- 1. Item - Effects of Glycosylation on Peptide Conformation:â A Synergistic Experimental and Computational Study - American Chemical Society - Figshare [acs.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Agalactosylated IgG antibodies depend on cellular Fc receptors for in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agalactosyl IgG and antibody specificity in rheumatoid arthritis, tuberculosis, systemic lupus erythematosus and myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IgG galactosylation aberrancy precedes disease onset, correlates with disease activity and is prevalent in autoantibodies in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Concepts of Altered Immunoglobulin G Galactosylation in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agalactosyl IgG and beta-1,4-galactosyltransferase gene expression in rheumatoid arthritis patients and in the arthritis-prone MRL lpr/lpr mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of α-Gal Epitopes (Galα1-3Galβ1-4GlcNAc-R) and Their Unique Potential in Future α-Gal Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic and structural basis of the human anti-α-galactosyl antibody response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational influences of glycosylation of a peptide: A possible model for the effect of glycosylation on the rate of protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Glycosylation on Peptide Conformation: A Synergistic Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. peptide.com [peptide.com]

- 15. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]

- 16. Glycopeptide Analysis Using LC/MS and LC/MSn Site-Specific Glycosylation Analysis of a Glycoprotein | Springer Nature Experiments [experiments.springernature.com]

- 17. Intact glycopeptide characterization using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enrichment Strategies for Glycopeptides | Springer Nature Experiments [experiments.springernature.com]

- 19. The preparation and solution NMR spectroscopy of human glycoproteins is accessible and rewarding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. openscholar.uga.edu [openscholar.uga.edu]

- 21. pnas.org [pnas.org]

- 22. Functional characterization of hydroxyproline-O-galactosyltransferases for Arabidopsis arabinogalactan-protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Agalactosyl IgG induces liver fibrogenesis via Fc gamma receptor 3a on human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Agalactosyl Glycoproteins in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agalactosylated glycoproteins, characterized by the absence of terminal galactose residues on their N-glycans, are increasingly recognized for their critical roles in a spectrum of cellular processes, ranging from immune regulation to cancer progression. The exposure of terminal N-acetylglucosamine (GlcNAc) or mannose residues, typically masked by galactose, creates unique molecular signatures that are recognized by specific lectin receptors, thereby initiating distinct downstream signaling cascades. This technical guide provides an in-depth exploration of the functions of agalactosyl glycoproteins, with a particular focus on their interaction with the Asialoglycoprotein Receptor (ASGPR). We delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their study, and visualize the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and target the cellular pathways modulated by agalactosyl glycoproteins.

Introduction to Agalactosyl Glycoproteins

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins, is a fundamental post-translational modification that profoundly influences protein folding, stability, and function.[1][2] Agalactosyl glycoproteins are a specific subset of glycoproteins where the terminal galactose residues are absent from their N-linked oligosaccharide chains. This structural alteration, often resulting from decreased activity of β-1,4-galactosyltransferase, exposes underlying N-acetylglucosamine (GlcNAc) residues.[3] This seemingly subtle change has significant biological consequences, as it alters the recognition of these glycoproteins by cellular receptors, thereby modulating a variety of physiological and pathological processes.[4][5]

The Asialoglycoprotein Receptor (ASGPR): A Key Player in Agalactosyl Glycoprotein (B1211001) Recognition

The primary receptor responsible for recognizing and internalizing agalactosyl glycoproteins is the Asialoglycoprotein Receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes.[6][7] ASGPR plays a crucial role in the clearance of desialylated glycoproteins from the circulation, thereby maintaining glycoprotein homeostasis.[2] The receptor exhibits a high affinity for terminal galactose and N-acetylgalactosamine residues, mediating the endocytosis of its ligands.[4]

Quantitative Aspects of ASGPR Binding and Expression

The interaction between agalactosyl glycoproteins and ASGPR is characterized by high affinity and specificity. Quantitative data from various studies provide insights into the kinetics and cellular prevalence of this interaction.

| Parameter | Reported Value(s) | Reference(s) |

| ASGPR Binding Affinity (Kd) | 1.5 nM, 4.1 nM | [8] |

| ASGPR Density on Hepatocytes | 1-5 x 10⁵ sites/cell | [9] |

| 1.09 - 1.8 million receptors/hepatocyte | [8][10] | |

| ASGPR Internalization Half-life | Ligand-bound: 2.5–3 minutes | [11] |

| Unbound: 5–6 minutes | [11] | |

| ASGPR Degradation Half-life | 15 hours | [8][10] |

Table 1: Quantitative data related to ASGPR binding and expression.

Role of Agalactosyl Glycoproteins in Disease

Alterations in the levels of agalactosyl glycoproteins have been implicated in the pathogenesis of several diseases, most notably autoimmune disorders and cancer.

Autoimmune Diseases

In rheumatoid arthritis (RA), increased levels of agalactosyl IgG (G0) are a hallmark of the disease and correlate with disease activity.[12] These agalactosyl autoantibodies are thought to contribute to the inflammatory process.[4][5] Similarly, in IgA nephropathy, galactose-deficient IgA1 is a key pathogenic factor.[12]

| Disease | Agalactosyl Glycoprotein Profile | Reference(s) |

| Rheumatoid Arthritis (RA) | Elevated levels of agalactosyl IgG (G0) in serum. | [12][13][14] |

| IgA Nephropathy | Presence of galactose-deficient IgA1. | [12] |

| Tuberculosis | Increased percentage of agalactosyl IgG. | [13] |

| Systemic Lupus Erythematosus (SLE) | Elevated levels of agalactosyl IgG. | [13] |

Table 2: Association of agalactosyl glycoproteins with various diseases.

Cancer

The role of agalactosyl glycoproteins and their receptor, ASGPR, in cancer is multifaceted. In the tumor microenvironment, ASGPR can promote cancer metastasis by interacting with cancer cells and activating signaling pathways that enhance invasion and migration.[15][16] Specifically, ASGPR has been shown to activate the EGFR-ERK pathway, leading to increased production of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for extracellular matrix degradation and tumor cell invasion.[16][17]

Key Signaling Pathways Involving Agalactosyl Glycoproteins

The binding of agalactosyl glycoproteins to their receptors initiates intracellular signaling cascades that regulate various cellular functions.

ASGPR-Mediated EGFR-ERK Signaling in Cancer Metastasis

The interaction of ASGPR with its counter-receptors on cancer cells can trigger the activation of the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular signal-regulated kinase (ERK) pathway. This signaling cascade ultimately leads to the upregulation of genes involved in cell invasion and metastasis, such as MMP-9.[16][17]

ASGPR-JAK2-STAT3 Signaling Pathway

The ASGPR has also been implicated in signaling through the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is crucial for various cellular processes, including cell growth, differentiation, and apoptosis.[18][19] Dysregulation of JAK2-STAT3 signaling is associated with various diseases, including cancer and inflammatory conditions.[20][21][22]

Crosstalk between NF-κB and STAT3 Signaling

The NF-κB and STAT3 signaling pathways are key regulators of inflammation and immunity, and their crosstalk is critical in the context of cancer and autoimmune diseases.[23][24][25] While direct initiation of these pathways by ASGPR is still under investigation, the inflammatory conditions associated with altered agalactosyl glycoprotein levels often involve the activation of both NF-κB and STAT3.

Experimental Protocols

The study of agalactosyl glycoproteins and their interactions requires a range of specialized techniques. Below are detailed protocols for key experiments.

Isolation of Asialoglycoprotein Receptor (ASGPR) from Liver Tissue

This protocol describes the purification of ASGPR from rabbit liver using affinity chromatography.[26]

Materials:

-

Frozen rabbit liver

-

Extraction buffer: 0.01 M Tris-HCl (pH 7.8), 0.4 M KCl, 1.0% Triton X-100

-

Equilibrium (Loading) buffer: 0.02 M Tris-HCl (pH 7.8), 0.05 M CaCl₂, 1.25 M NaCl, 0.5% Triton X-100

-

Eluting buffer: 0.02 M ammonium (B1175870) acetate (B1210297) (pH 6.0), 1.25 M NaCl, 0.5% Triton X-100

-

Asialo-orosomucoid affinity column

-

Centrifuge, Homogenizer

Procedure:

-

Homogenize the frozen liver tissue in a suitable buffer and centrifuge to obtain a crude membrane fraction.

-

Resuspend the pellet in Extraction buffer and stir for 30 minutes at 4°C.

-

Centrifuge to remove debris and collect the supernatant containing the crude extract.

-

Add CaCl₂ to a final concentration of 0.05 M and adjust the pH to 7.8.

-

Equilibrate the asialo-orosomucoid affinity column with Equilibrium buffer.

-

Load the crude extract onto the column.

-

Wash the column extensively with Equilibrium buffer to remove unbound proteins.

-

Elute the ASGPR from the column using the Eluting buffer.

-

Collect the fractions containing the purified ASGPR.

ELISA-Based Asialoglycoprotein Receptor Binding Assay

This protocol outlines a solid-phase enzyme-linked immunosorbent assay (ELISA) to quantify the binding of a ligand to ASGPR.[26][27][28][29][30]

Materials:

-

Purified ASGPR

-

Biotinylated asialoglycoprotein ligand (e.g., asialo-orosomucoid)

-

96-well microtiter plates

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with purified ASGPR (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Wash the wells three times with Wash Buffer.

-

Block the remaining protein-binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add serial dilutions of the biotinylated asialoglycoprotein ligand to the wells and incubate for 1-2 hours at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the wells five times with Wash Buffer.

-

Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding Stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

MALDI-TOF Mass Spectrometry for IgG Glycosylation Analysis

This protocol provides a general workflow for the analysis of N-glycans from IgG using MALDI-TOF mass spectrometry.[3][7][9][31][32]

Materials:

-

Purified IgG sample

-

PNGase F (Peptide-N-Glycosidase F)

-

Permethylation reagents (e.g., methyl iodide, sodium hydroxide)

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

-

MALDI-TOF mass spectrometer

Procedure:

-

N-glycan Release: Incubate the purified IgG sample with PNGase F to release the N-linked glycans.

-

Glycan Purification: Purify the released glycans using a suitable method, such as solid-phase extraction.

-

Permethylation: Chemically derivatize the purified glycans by permethylation to improve ionization efficiency and stabilize sialic acids.

-

Sample Preparation for MALDI-TOF MS: Co-crystallize the permethylated glycans with a MALDI matrix on a MALDI target plate.

-

Data Acquisition: Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion reflector mode.

-

Data Analysis: Analyze the resulting spectra to identify and quantify the different glycan structures based on their mass-to-charge ratio (m/z).

Immunofluorescence Staining of ASGPR in Cultured Cells

This protocol describes the visualization of ASGPR expression in adherent cells using immunofluorescence microscopy.[33][34]

Materials:

-

Adherent cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against ASGPR

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Wash the cells grown on coverslips twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in Blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary antibody against ASGPR (diluted in blocking solution) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the staining using a fluorescence microscope.

Conclusion and Future Directions

The study of agalactosyl glycoproteins has unveiled a complex and crucial layer of cellular regulation. The recognition of these modified glycoproteins by receptors like ASGPR triggers a cascade of events with profound implications for health and disease. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals.

Future research should focus on further elucidating the intricate signaling networks initiated by agalactosyl glycoproteins and identifying novel receptors and their downstream effectors. A deeper understanding of the tissue-specific expression and regulation of these pathways will be critical. From a therapeutic perspective, the development of molecules that can specifically target or modulate the interactions between agalactosyl glycoproteins and their receptors holds immense promise for the treatment of autoimmune diseases and cancer. The methodologies outlined here will be instrumental in advancing these exciting areas of research and translating fundamental discoveries into novel clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Novel Concepts of Altered Immunoglobulin G Galactosylation in Autoimmune Diseases [frontiersin.org]

- 5. Novel Concepts of Altered Immunoglobulin G Galactosylation in Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MALDI imaging mass spectrometry of N-linked glycans on formalin-fixed paraffin-embedded murine kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Glycan Analysis - MALDI Glycan Profiling | Ludger Ltd [ludger.com]

- 10. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sketchviz.com [sketchviz.com]

- 12. Galactosylation of serum IgG and autoantibodies in murine models of autoimmune haemolytic anaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Agalactosyl IgG and antibody specificity in rheumatoid arthritis, tuberculosis, systemic lupus erythematosus and myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Asialoglycoprotein receptor promotes cancer metastasis by activating the EGFR-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. JAK2 - STAT3 Interaction Summary | BioGRID [thebiogrid.org]

- 19. JAK2/STAT3 as a new potential target to manage neurodegenerative diseases: An interactive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The JAK/STAT pathway is essential for opioid-induced cardioprotection: JAK2 as a mediator of STAT3, Akt, and GSK-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. eaglebio.com [eaglebio.com]

- 28. genfollower.com [genfollower.com]

- 29. ELISA Protocol [protocols.io]

- 30. youtube.com [youtube.com]

- 31. Mass Spectrometry of Glycans [sigmaaldrich.com]

- 32. manoa.hawaii.edu [manoa.hawaii.edu]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

The Sweet Signature of Evolution: A Technical Guide to Investigating the Evolutionary Conservation of Peptide Glycosylation Sites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of evolutionary conservation in the study of peptide glycosylation. As one of the most common and complex post-translational modifications, glycosylation plays a pivotal role in a vast array of biological processes, from protein folding and stability to cell signaling and immune responses.[1][2][3] Understanding which glycosylation sites are conserved across species provides invaluable insights into their functional significance, highlighting potential targets for therapeutic intervention and drug development. This guide details the key experimental and computational methodologies for investigating the conservation of these vital modifications.

The Significance of Conserved Glycosylation

The attachment of glycans to proteins is a highly regulated enzymatic process that dramatically increases the functional diversity of the proteome.[2] There are several major types of glycosylation, with N-linked (to asparagine) and O-linked (to serine or threonine) being the most prevalent.[4][5] The specific location and structure of these glycans can influence protein conformation, solubility, and interactions with other molecules.[6]

Evolutionary conservation of a glycosylation site across different species is a strong indicator of its functional importance.[1][7] If a specific asparagine, serine, or threonine residue has been consistently glycosylated throughout millions of years of evolution, it suggests that this modification is essential for the protein's proper function. Disrupting such a site could have significant, and potentially detrimental, biological consequences.[8] Studies have shown that glycosylated asparagines have a significantly lower rate of evolutionary substitution compared to their non-glycosylated counterparts, underscoring the strong functional constraint on these sites.[1][7]

Methodologies for Investigating Glycosylation Site Conservation

A multi-faceted approach combining bioinformatics, mass spectrometry, and molecular biology techniques is essential for a thorough investigation of glycosylation site conservation.

Bioinformatics Analysis: Predicting and Comparing Glycosylation Sites

The initial step in investigating conservation often involves in silico analysis. A variety of online tools can predict potential N-linked and O-linked glycosylation sites based on protein sequences.[9]

Key Bioinformatics Tools:

-

NetNGlyc: Predicts N-linked glycosylation sites by identifying the Asn-X-Ser/Thr sequon (where X is any amino acid except proline).[10][11]

-

NetOGlyc: Predicts O-linked glycosylation sites on serine and threonine residues.

-

GlycoMine: A comprehensive tool for identifying C-linked, N-linked, and O-linked glycosylation sites.[12]

Experimental Protocol: Bioinformatics Workflow for Conservation Analysis

-

Obtain Protein Sequences: Retrieve the amino acid sequences of the protein of interest from multiple species from databases such as UniProt or NCBI.

-

Predict Glycosylation Sites: Submit each protein sequence to a prediction tool like NetNGlyc or NetOGlyc.

-

Perform Multiple Sequence Alignment: Align the protein sequences using tools like Clustal Omega or T-Coffee to identify homologous residues across species.

-

Analyze Conservation: Examine the alignment to determine if the predicted glycosylation sites are conserved at the same position in the orthologous proteins.

Mass Spectrometry: Experimental Validation of Glycosylation Sites

While bioinformatics tools provide valuable predictions, experimental validation is crucial. Mass spectrometry (MS) is the gold standard for identifying and characterizing glycosylation sites.[13]

Experimental Protocol: N-Glycosylation Site Mapping by LC-MS/MS [14]

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues.

-

Reduce and alkylate the proteins to break disulfide bonds.

-

Digest the proteins into smaller peptides using an enzyme like trypsin.

-

-

Enrichment of Glycopeptides (Optional but Recommended):

-

Use lectin affinity chromatography or other enrichment techniques to isolate glycopeptides from the complex mixture.

-

-

Deglycosylation and Isotope Labeling:

-

Treat the peptide mixture with Peptide-N-Glycosidase F (PNGase F) in the presence of H₂¹⁸O. PNGase F cleaves the N-glycan and converts the asparagine residue to aspartic acid, incorporating an ¹⁸O atom from the water. This results in a 3 Dalton mass shift, allowing for unambiguous identification of the original glycosylation site.[14]

-

-

LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides and then fragment them to determine their amino acid sequence.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against a protein sequence database to identify the peptides and pinpoint the exact location of the +3 Da mass shift, confirming the glycosylation site.

-

Site-Directed Mutagenesis: Functional Characterization

Once a conserved glycosylation site is identified and validated, site-directed mutagenesis can be employed to investigate its functional importance.[15] This technique involves altering the DNA sequence to change the asparagine, serine, or threonine residue to an amino acid that cannot be glycosylated (e.g., alanine (B10760859) or glutamine).

Experimental Protocol: Site-Directed Mutagenesis [15][16]

-

Primer Design: Design oligonucleotide primers containing the desired mutation.

-

PCR Amplification: Use the primers to amplify the entire plasmid containing the gene of interest. The polymerase will incorporate the mutation into the newly synthesized DNA.

-

Template Removal: Digest the parental, non-mutated plasmid DNA using an enzyme like DpnI, which specifically targets methylated DNA (parental plasmids are methylated, while the newly synthesized PCR product is not).

-

Transformation: Transform the mutated plasmid into competent E. coli cells for replication.

-

Verification: Sequence the plasmid DNA from the resulting colonies to confirm the presence of the desired mutation.

-

Functional Assays: Express the mutated protein in a suitable cell line and perform functional assays to assess the impact of the lost glycosylation site on protein folding, stability, localization, or activity.[8][17]

Quantitative Data on Glycosylation Site Conservation

The degree of conservation can vary depending on the type of glycosylation and the protein family. The following tables summarize representative quantitative data on the conservation of glycosylation sites.

Table 1: Evolutionary Conservation of N-Glycosylation Sites in Mouse and Rat

| Site Type | Substitution Rate | P-value | Reference |

| Glycosylated Asparagine (N+) | 0.062 | < 0.0001 | [1] |

| Non-glycosylated Asparagine (N0) | 0.088 | < 0.0001 | [1] |

This data indicates that glycosylated asparagine residues are significantly more conserved (have a lower substitution rate) than non-glycosylated asparagines within the same proteins, highlighting a strong functional constraint.[1]

Table 2: Conservation of the N-Glycosylation Canonical Motif

| Condition | Percentage of Conserved Motifs | Reference |

| Mouse N+ sites conserved in rat and followed by a canonical motif in mouse | 94% | [1] |

This demonstrates that the conservation of the glycosylated asparagine is strongly linked to the conservation of the entire Asn-X-Ser/Thr motif required for glycosylation.[1]

Signaling Pathway Example: The Role of Conserved Glycosylation in Protein Quality Control

N-linked glycosylation is integral to the protein quality control system in the endoplasmic reticulum (ER).

In this pathway, the initial N-linked glycan structure is essential for the interaction with lectin chaperones like calnexin and calreticulin, which assist in proper protein folding. If a protein fails to fold correctly, the glycan is recognized by the enzyme UGGT, which re-glucosylates it, sending it back through the folding cycle. The conservation of the glycosylation sites is critical for this quality control mechanism to function correctly.

Conclusion

The evolutionary conservation of peptide glycosylation sites serves as a powerful guide for identifying functionally significant modifications. By integrating bioinformatics, advanced mass spectrometry, and molecular biology techniques, researchers can pinpoint these critical sites and elucidate their roles in health and disease. This knowledge is fundamental for the rational design of therapeutics, including the development of novel biologics and small molecule drugs that target glycosylation-dependent pathways. The methodologies and data presented in this guide provide a robust framework for scientists and drug development professionals to investigate the sweet signature of evolution and leverage it for biomedical innovation.

References

- 1. Genome-Wide Evolutionary Conservation of N-Glycosylation Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Glycosylation - Wikipedia [en.wikipedia.org]

- 4. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. communities.springernature.com [communities.springernature.com]

- 7. academic.oup.com [academic.oup.com]

- 8. N-glycosylation at the conserved sites ensures the expression of properly folded functional ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How to Predict Glycosylation Sites in Protein Sequences Online? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. NetNGlyc 1.0 - DTU Health Tech - Bioinformatic Services [services.healthtech.dtu.dk]

- 11. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 12. GlycoMine | Datasets2Tools [maayanlab.cloud]

- 13. Unlocking the Sweet Side of Proteomics: A Comprehensive Guide to Glycosylation Analysis with Mass Spectrometry [labx.com]

- 14. Identification of N-glycosylated peptides using glycosylation site-specific stable isotope tagging and liquid chromatography/mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. neb.com [neb.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Site-directed mutagenesis of glycosylation sites in the transforming growth factor-beta 1 (TGF beta 1) and TGF beta 2 (414) precursors and of cysteine residues within mature TGF beta 1: effects on secretion and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the biosynthesis of agalactosyl glycoproteins.

An In-Depth Technical Guide to the Biosynthesis of Agalactosyl Glycoproteins

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycosylation is a critical post-translational modification that dictates the structure and function of many proteins. The terminal processing of N-linked glycans, specifically the addition of galactose, is a key step in generating mature glycoproteins. The absence of this terminal galactose results in agalactosyl glycoproteins, a modification increasingly recognized for its profound biological and clinical significance. This is particularly evident in the context of immunoglobulin G (IgG), where the level of galactosylation acts as a molecular switch, modulating the antibody's effector functions and its role in inflammatory and autoimmune diseases. This guide provides a comprehensive overview of the biosynthetic pathways leading to agalactosyl glycoproteins, the regulatory mechanisms involved, and the experimental methodologies used for their study.

The Biosynthesis of N-Linked Glycoproteins

The journey of an N-linked glycoprotein (B1211001) begins in the endoplasmic reticulum (ER) with the en bloc transfer of a precursor oligosaccharide to an asparagine residue on the nascent polypeptide chain.[1] This precursor undergoes extensive trimming and processing as the protein transits through the ER and into the Golgi apparatus. The final structure of the glycan is determined in the Golgi, where a series of glycosyltransferases and glycosidases add and remove specific sugar residues in a highly regulated sequence.[2]

Terminal Galactosylation in the Trans-Golgi Network

The critical step determining whether a glycoprotein will be galactosylated or remain in an agalactosyl state occurs in the trans-Golgi cisternae.[2] Here, the enzyme β-1,4-galactosyltransferase 1 (B4GALT1) catalyzes the transfer of galactose from a donor substrate, uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose), to terminal N-acetylglucosamine (GlcNAc) residues on the N-glycan antennae.[3][4]

The process can be summarized as follows:

-

G0 (Agalactosyl) Form: The core N-glycan structure with terminal GlcNAc residues serves as the acceptor substrate for B4GALT1. If galactosylation does not occur, the glycoprotein exits the Golgi in this G0 state.

-

G1 (Monogalactosyl) Form: B4GALT1 adds a single galactose to one of the glycan antennae.

-

G2 (Digalactosyl) Form: B4GALT1 adds a galactose residue to both antennae, resulting in a fully galactosylated glycan.

This terminal processing is dependent on several factors: the expression and activity of B4GALT1, the concentration and availability of the UDP-galactose donor in the Golgi lumen, and the transit time of the glycoprotein through the Golgi stacks.[5]

dot digraph "Terminal_Galactosylation_Pathway" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF", label="Biosynthesis of G0, G1, and G2 IgG Glycoforms", fontname="Arial", fontsize=14, fontcolor="#202124", size="10,5!", // Max width 760px ratio="compress" ];

}

Caption: Terminal galactosylation pathway in the Golgi apparatus.

Regulation of Galactosylation

The production of agalactosyl glycoproteins is not a random event but a regulated process influenced by both genetic and environmental factors.[6] In the context of IgG produced by B cells, the galactosylation status is closely tied to the cell's physiological state. Pro-inflammatory conditions are often associated with an increase in agalactosyl IgG (G0-IgG).[1]

Key regulatory factors include:

-

Transcriptional Control: The expression of the B4GALT1 gene is a primary control point. Studies have identified transcription factors that can modulate its expression, thereby influencing the overall galactosyltransferase activity within the cell.

-

Substrate Availability: The transport of UDP-galactose from the cytosol into the Golgi lumen is mediated by a specific transporter (UGT).[7][8] The efficiency of this transport can be a rate-limiting step for galactosylation, especially under conditions of high glycoprotein synthesis.[5]

-

Cellular Environment: Factors such as pH and ion concentrations (e.g., Mn2+, a cofactor for B4GALT1) within the Golgi can affect enzyme efficiency.[9] Changes in the inflammatory milieu, including cytokine levels, can also impact the glycosylation machinery of B cells.

dot digraph "Regulatory_Factors" { graph [ splines=true, overlap=false, nodesep=0.5, ranksep=0.8, bgcolor="#FFFFFF", label="Factors Influencing Agalactosyl IgG Production", fontname="Arial", fontsize=14, fontcolor="#202124", size="10,5!", // Max width 760px ratio="auto" ];

}

Caption: Key factors regulating the biosynthesis of agalactosyl IgG.

Quantitative Data Summary

The shift towards agalactosyl glycoforms is quantifiable and serves as a biomarker in several diseases. The tables below summarize key quantitative data related to the enzyme kinetics of B4GALT1 and the relative abundance of agalactosyl IgG in health and disease.

Table 1: Kinetic Parameters of Human β-1,4-Galactosyltransferase 1 (B4GALT1)

| Substrate | Km (µM) | Source |

| UDP-Galactose | 45.5 ± 5.4 | [10] |

| Agalacto-poly-N-acetyllactosamine | 170 | [11] |

| Lacto-N-triose II | 190 | [11] |

Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

Table 2: Relative Abundance of Agalactosyl IgG in Rheumatoid Arthritis (RA)

| Cohort | Measurement | Value | P-value | Source |

| RA Patients | IgG Galactosylation Index (mean ± SD) | 1.36 ± 0.43 | < 0.0001 | [12] |

| Healthy Controls | IgG Galactosylation Index (mean ± SD) | 1.01 ± 0.23 | (vs. RA) | [12] |

| RA Patients | IgG G0/G1 Ratio (median) | 1.25 | < 0.0001 | [13] |

| Healthy Controls | IgG G0/G1 Ratio (median) | 0.95 | (vs. RA) | [13] |

Note: Different studies use various metrics (e.g., G0/G1 ratio, galactosylation index) to quantify the level of agalactosylation. In all cases, a higher value indicates a greater proportion of agalactosyl IgG. These results consistently show a significant increase in agalactosyl IgG in patients with RA compared to healthy individuals.[12][13][14]

Experimental Protocols

The study of agalactosyl glycoproteins requires specialized biochemical techniques to measure enzyme activity and analyze glycan structures.

Protocol: β-1,4-Galactosyltransferase Activity Assay (Radioactive Method)

This protocol measures the activity of B4GALT1 by quantifying the transfer of radiolabeled galactose from UDP-[14C]Galactose to an acceptor substrate.

Materials:

-

Enzyme source (e.g., cell lysate, purified B4GALT1)

-

Acceptor substrate (e.g., Ovalbumin, N-acetylglucosamine)

-

UDP-[14C]Galactose (radiolabeled donor)

-

Reaction Buffer: 50 mM Bis-Tris, 5 mM MnCl2, pH 6.3[10]

-

Stop Solution: Ice-cold 10 mM EDTA

-

Whatman P-30 filter paper discs

-

70% Ethanol (B145695) for washing

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

-

Enzyme source (e.g., 20-50 µg total protein)

-

Acceptor substrate (e.g., 3 mM Ovalbumin)

-

Reaction Buffer

-

Initiate the reaction by adding UDP-[14C]Galactose (e.g., to a final concentration of 50 µM).

-

Bring the final volume to 50 µL with ultrapure water.

-

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.[10]

-

Termination: Stop the reaction by adding 100 µL of ice-cold 10 mM EDTA solution.

-

Binding to Filter: Spot 50 µL of the reaction mixture onto a Whatman P-30 filter paper disc. Allow it to absorb.

-

Washing: Wash the filter discs three times with 10 mL of 70% ethanol for 10 minutes each. This removes unincorporated UDP-[14C]Galactose while the larger, radiolabeled glycoprotein product remains bound to the paper.

-

Drying: Dry the filter discs completely under a heat lamp.

-

Scintillation Counting: Place the dried disc in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of galactose transferred based on the measured CPM and the specific activity of the UDP-[14C]Galactose stock.

dot digraph "Enzyme_Assay_Workflow" { graph [ rankdir="TB", splines=true, nodesep=0.4, bgcolor="#FFFFFF", label="Workflow for Radioactive Galactosyltransferase Assay", fontname="Arial", fontsize=14, fontcolor="#202124", size="10,5!", // Max width 760px ratio="auto" ];

}

Caption: Experimental workflow for a B4GALT1 radioactive assay.

Protocol: Analysis of Agalactosyl IgG from Serum

This protocol outlines a workflow for the enrichment and analysis of agalactosyl glycoproteins, specifically IgG, from a complex biological sample like serum.

Part A: IgG Purification

-

Sample Preparation: Obtain serum or plasma from subjects. Centrifuge to remove any particulates.

-

Affinity Chromatography: Use a Protein A or Protein G affinity column to capture IgG from the serum.

-

Equilibrate the column with a binding buffer (e.g., PBS, pH 7.4).

-

Load the serum sample onto the column.

-

Wash the column extensively with binding buffer to remove non-specifically bound proteins.

-

Elute the purified IgG using a low pH elution buffer (e.g., 0.1 M Glycine, pH 2.7).

-

Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris, pH 8.5).

-

Part B: Glycopeptide Generation and Analysis

-

Denaturation and Digestion:

-

Denature the purified IgG sample (e.g., with heat or denaturants like urea).

-

Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

-

Digest the IgG into smaller peptides using a protease such as Trypsin.

-

-

Glycopeptide Analysis by Mass Spectrometry (LC-MS/MS):

-

Inject the peptide digest into a liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Use a suitable column (e.g., HILIC or reversed-phase C18) to separate the peptides.

-

The mass spectrometer will measure the mass-to-charge ratio of the intact glycopeptides.

-

Fragmentation (MS/MS) of the glycopeptides allows for sequencing of the peptide backbone and characterization of the attached glycan structure.

-

By comparing the relative intensities of the peptide peaks corresponding to the G0, G1, and G2 glycoforms, the degree of galactosylation can be accurately quantified.

-

dot digraph "Analysis_Workflow" { graph [ rankdir="TB", splines=true, nodesep=0.4, bgcolor="#FFFFFF", label="Workflow for Glycoform Analysis of Serum IgG", fontname="Arial", fontsize=14, fontcolor="#202124", size="10,5!", // Max width 760px ratio="auto" ];

}

Caption: Workflow for quantitative analysis of IgG glycoforms.

Conclusion and Future Directions

The biosynthesis of agalactosyl glycoproteins is a tightly regulated process with significant implications for health and disease. The absence of terminal galactose on IgG N-glycans is a well-established feature of rheumatoid arthritis and other autoimmune conditions, where it contributes to a pro-inflammatory phenotype. Understanding the molecular mechanisms that control B4GALT1 activity and UDP-galactose availability in the Golgi is paramount for developing novel therapeutic strategies. Future research will likely focus on targeting the cellular glycosylation machinery to modulate the immune response, potentially leading to glycan-based diagnostics and "glyco-engineered" biotherapeutics with tailored effector functions.

References

- 1. Frontiers | IgG subclass and Fc glycosylation shifts are linked to the transition from pre- to inflammatory autoimmune conditions [frontiersin.org]

- 2. uniprot.org [uniprot.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. B4GALT1 - Wikipedia [en.wikipedia.org]

- 5. Transport of UDP-galactose into the Golgi lumen regulates the biosynthesis of proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative N-glycoproteomic analysis reveals glycosylation signatures of plasma immunoglobulin G in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Association of the Golgi UDP-galactose transporter with UDP-galactose:ceramide galactosyltransferase allows UDP-galactose import in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Association of the Golgi UDP-Galactose Transporter with UDP-Galactose:Ceramide Galactosyltransferase Allows UDP-Galactose Import in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. The dimeric structure of wild-type human glycosyltransferase B4GalT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic study of human beta-1,4-galactosyltransferase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aberrant IgG galactosylation precedes disease onset, correlates with disease activity, and is prevalent in autoantibodies in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hypogalactosylation of immunoglobulin G in rheumatoid arthritis: relationship to HLA-DRB1 shared epitope, anticitrullinated protein antibodies, rheumatoid factor, and correlation with inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Agalactosyl IgG and antibody specificity in rheumatoid arthritis, tuberculosis, systemic lupus erythematosus and myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Identification of Agalactosyl Epitopes on N-Glycoproteins

Audience: Researchers, scientists, and drug development professionals.

Introduction: The α-galactosyl (α-Gal) epitope, a terminal Galα1-3Galβ1-4GlcNAc-R structure on N-glycoproteins, is a significant immunogenic determinant.[1] While prevalent in non-primate mammals, it is absent in humans, leading to the production of natural anti-α-Gal antibodies. Consequently, the presence of α-Gal epitopes on biopharmaceuticals or xenotransplantation products can provoke a potent immune response.[1][2] Accurate and robust methods for the identification and characterization of these epitopes are therefore critical for the safety and efficacy of biological therapeutics.

This document provides detailed application notes and protocols for several key methodologies used to identify and characterize agalactosyl epitopes on N-glycoproteins.

Section 1: Foundational Protocols - N-Glycan Release and Labeling

A common prerequisite for many analytical techniques is the enzymatic release of N-glycans from the glycoprotein, followed by fluorescent labeling for detection.

Application Note: N-Glycan Release and Fluorescent Labeling

The initial step in glycan analysis involves the enzymatic cleavage of N-linked glycans from the protein backbone using Peptide-N-Glycosidase F (PNGase F).[3] This enzyme cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue.[3] To ensure complete release, glycoproteins are typically denatured prior to enzymatic digestion.[4][5] Once released, the glycans, which lack a natural chromophore, are derivatized with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB).[6] This reductive amination reaction attaches the label to the reducing terminus of the glycan, enabling sensitive detection in subsequent chromatographic or electrophoretic analyses.[7][8]

Workflow for N-Glycan Release and 2-AB Labeling

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective Identification of α-Galactosyl Epitopes in N-Glycoproteins Using Characteristic Fragment Ions from Higher-Energy Collisional Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. neb.com [neb.com]

- 5. Comparison of denaturing agent effects in enzymatic N-glycan release for human plasma N-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

Application Notes and Protocols for Mass Spectrometry-Based Sequencing of Agalactosyl Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycosylation profile of therapeutic proteins and endogenous immunoglobulins is a critical quality attribute that can significantly impact their efficacy and safety. Agalactosyl IgG (G0), a glycoform lacking terminal galactose residues on its Fc region N-glycans, has garnered considerable attention due to its association with the pathophysiology of autoimmune diseases such as rheumatoid arthritis (RA).[1][2] Accurate and robust methods for the identification and quantification of agalactosyl peptides are therefore essential for understanding disease mechanisms and for the development of biotherapeutics.

This document provides detailed application notes and protocols for the sequencing of agalactosyl peptides using mass spectrometry. The workflow encompasses enzymatic deglycosylation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation to identify peptides that were formerly N-glycosylated.

Data Presentation: Quantitative Analysis of Agalactosyl IgG in Rheumatoid Arthritis

The relative abundance of agalactosyl IgG is often elevated in patients with rheumatoid arthritis compared to healthy individuals. Mass spectrometry-based quantitative analysis allows for the precise measurement of these glycoforms.

| Glycoform | Description | Mean Relative Abundance in RA Patients (%) | Mean Relative Abundance in Healthy Controls (%) | Fold Change (RA vs. HC) |

| G0F | Core-fucosylated, agalactosyl | 45.2 | 28.9 | 1.56 |

| G0 | Agalactosyl, non-fucosylated | 15.8 | 9.5 | 1.66 |

This table is a representative summary based on published findings. Actual values may vary depending on the specific patient cohort and analytical methodology.

Experimental Protocols

Protocol 1: Enzymatic Deglycosylation of IgG with PNGase F

This protocol describes the removal of N-linked glycans from immunoglobulin G (IgG) using Peptide-N-Glycosidase F (PNGase F). This enzyme cleaves the bond between the innermost GlcNAc and asparagine residue of complex oligosaccharides, converting the asparagine to aspartic acid. This mass shift of +0.984 Da is a key signature for identifying formerly glycosylated peptides.

Materials:

-

IgG sample (e.g., purified from serum or recombinant)

-

Denaturation Buffer (e.g., 5% SDS)

-

Reducing Agent (e.g., 1 M DTT)

-

NP-40 or other suitable detergent

-

PNGase F Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.5)

-

Recombinant PNGase F

-

Water, LC-MS grade

Procedure:

-

Sample Preparation: In a microcentrifuge tube, bring the volume of the IgG sample (containing up to 50 µg of protein) to 11 µL with LC-MS grade water.

-

Denaturation: Add 1 µL of 5% SDS and 1 µL of 1 M DTT to the sample. Heat the mixture at 95°C for 10 minutes to denature and reduce the protein.

-